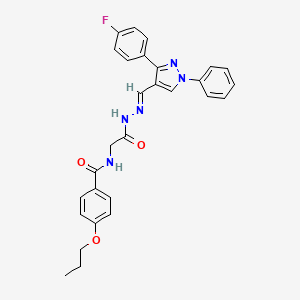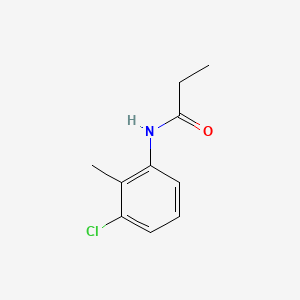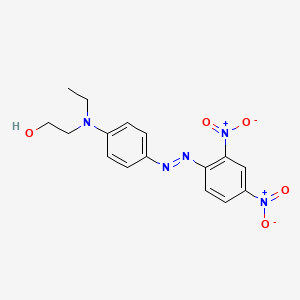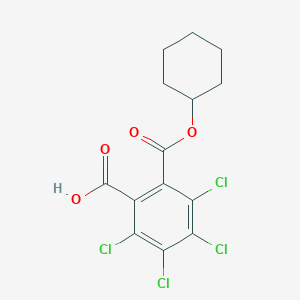
Cyclohexyl tetrachlorophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl tetrachlorophthalate is a chemical compound with the molecular formula C14H12Cl4O4 and a molecular weight of 386.061 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to a tetrachlorophthalate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyl tetrachlorophthalate can be synthesized through the reaction of cyclohexanol with tetrachlorophthalic anhydride. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The process involves the esterification of cyclohexanol with tetrachlorophthalic anhydride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyl tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexyl phthalate derivatives.
Substitution: The tetrachlorophthalate moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various cyclohexyl derivatives and substituted phthalates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclohexyl tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyclohexyl tetrachlorophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexyl phthalate
- Cyclohexyl acetate
- Cyclohexyl methacrylate
Comparison: Cyclohexyl tetrachlorophthalate is unique due to the presence of four chlorine atoms in its structure, which imparts distinct chemical properties compared to other cyclohexyl derivatives. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
115841-75-3 |
|---|---|
Molekularformel |
C14H12Cl4O4 |
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-cyclohexyloxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H12Cl4O4/c15-9-7(13(19)20)8(10(16)12(18)11(9)17)14(21)22-6-4-2-1-3-5-6/h6H,1-5H2,(H,19,20) |
InChI-Schlüssel |
BTORBNGRIRXHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


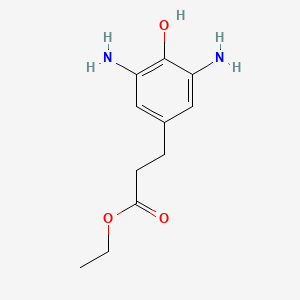
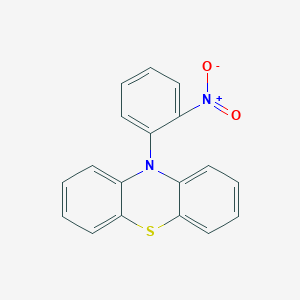
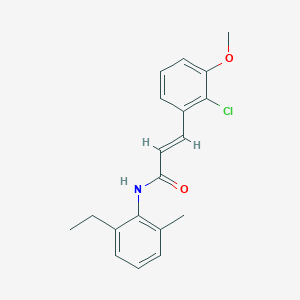
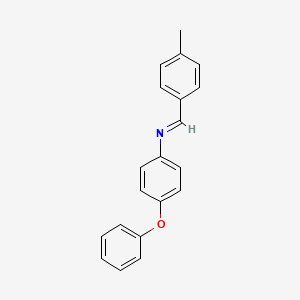
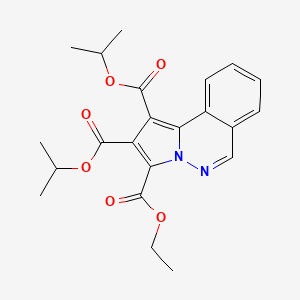
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
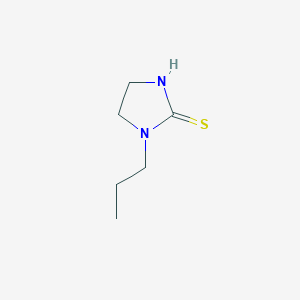
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
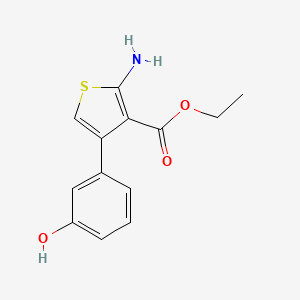
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
